molecular formula C18H19BrN2O2 B11113713 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide

Cat. No.: B11113713
M. Wt: 375.3 g/mol
InChI Key: OTLBKVAWCRXJFE-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide typically involves the condensation reaction between 4-bromoacetophenone and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has potential biological activities, such as antimicrobial and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in drug development and pharmacological research.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-[4-(4-morpholinylsulfonyl)phenyl]propanehydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)propanehydrazide is unique due to the presence of both bromophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H19BrN2O2/c1-13(15-6-8-16(19)9-7-15)20-21-18(22)12-5-14-3-10-17(23-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,21,22)/b20-13+

InChI Key

OTLBKVAWCRXJFE-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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